2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)benzyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or column chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Scientific Research Applications
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Used in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: Plays a role in the synthesis of biologically active compounds and potential therapeutic agents.
Chemical Biology: Employed in the study of biological pathways and molecular interactions through the synthesis of labeled compounds.
Mechanism of Action
The mechanism of action of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of biaryl compounds through the transmetalation step with palladium intermediates. The difluoromethoxy group enhances the compound’s reactivity and stability, making it an efficient reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar coupling reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative with a methoxy group instead of a difluoromethoxy group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with an aniline group, used in different coupling reactions.
Uniqueness
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the difluoromethoxy group, which imparts enhanced stability and reactivity compared to other similar boron compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity.
Properties
CAS No. |
1949788-43-5 |
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Molecular Formula |
C14H19BF2O3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8,12H,9H2,1-4H3 |
InChI Key |
OPCKBQAHKKKZGA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(F)F |
Purity |
95 |
Origin of Product |
United States |
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